REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]([CH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:16].[Br:22][CH2:23][CH2:24][CH2:25][CH2:26]Br>>[CH3:13][O:14][C:15]([C:17]1([CH2:26][CH2:25][CH2:24][CH2:23][Br:22])[CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:16]
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Name
|
|
Quantity
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21 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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13.1 g
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Type
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reactant
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Smiles
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COC(=O)C1CCCC1
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Name
|
|
Quantity
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21.59 g
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Type
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reactant
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Smiles
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BrCCCCBr
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
after distillation
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Name
|
|
Type
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product
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Smiles
|
COC(=O)C1(CCCC1)CCCCBr
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Name
|
|
Type
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product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |